molecular formula C104H159N29O31 B3030445 H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH CAS No. 90686-51-4

H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH

Cat. No.: B3030445
CAS No.: 90686-51-4
M. Wt: 2311.6 g/mol
InChI Key: RETHEWAGNRATRB-SRPXZWSXSA-N
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Description

This 23-amino acid peptide (molecular weight ~2,300 Da) features a sequence rich in hydrophobic (Leu, Val, Phe, Ala) and polar residues (Tyr, Gln, Asp, His, Asn, Arg, Ser). Key structural motifs include:

  • N-terminal tyrosine (Tyr): Potential phosphorylation or receptor-binding site.
  • Central hydrophobic cluster (Val, Phe, Leu): Likely involved in membrane interaction or protein-protein binding.
  • Proline-rich region (Ala-Pro-Leu-Ala-Pro): May induce rigid turns or polyproline helices.
  • C-terminal arginine (Arg) and serine (Ser): Charged Arg could mediate receptor interactions, while Ser may serve as a phosphorylation site.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H159N29O31/c1-49(2)35-65(87(147)113-45-78(138)115-56(13)101(161)132-33-20-25-75(132)98(158)128-66(36-50(3)4)90(150)118-57(14)102(162)133-34-19-24-74(133)97(157)121-63(23-18-32-111-104(108)109)88(148)126-71(42-80(140)141)91(151)116-54(11)84(144)112-46-79(139)119-73(47-134)103(163)164)122-85(145)55(12)117-99(159)82(52(7)8)130-95(155)68(39-58-21-16-15-17-22-58)124-94(154)70(41-77(107)137)125-93(153)69(40-60-44-110-48-114-60)129-100(160)83(53(9)10)131-96(156)72(43-81(142)143)127-89(149)64(30-31-76(106)136)120-92(152)67(37-51(5)6)123-86(146)62(105)38-59-26-28-61(135)29-27-59/h15-17,21-22,26-29,44,48-57,62-75,82-83,134-135H,18-20,23-25,30-43,45-47,105H2,1-14H3,(H2,106,136)(H2,107,137)(H,110,114)(H,112,144)(H,113,147)(H,115,138)(H,116,151)(H,117,159)(H,118,150)(H,119,139)(H,120,152)(H,121,157)(H,122,145)(H,123,146)(H,124,154)(H,125,153)(H,126,148)(H,127,149)(H,128,158)(H,129,160)(H,130,155)(H,131,156)(H,140,141)(H,142,143)(H,163,164)(H4,108,109,111)/t54-,55-,56-,57-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,82-,83-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETHEWAGNRATRB-SRPXZWSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H159N29O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745483
Record name L-Tyrosyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycyl-L-alanyl-L-prolyl-L-leucyl-L-alanyl-L-prolyl-L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90686-51-4
Record name L-Tyrosyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycyl-L-alanyl-L-prolyl-L-leucyl-L-alanyl-L-prolyl-L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH is a peptide that has garnered attention for its potential biological activities, including antioxidant properties, enzyme inhibition, and various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The peptide consists of a sequence of 20 amino acids, with notable hydrophobic and polar residues that contribute to its biological functions. The molecular formula can be represented as C147H237N43O43SC_{147}H_{237}N_{43}O_{43}S and has a molecular weight of approximately 3482.78 Da.

1. Antioxidant Properties

Research has demonstrated that peptides similar to this compound exhibit significant antioxidant activity. For instance, studies on wheat gluten-derived peptides revealed potent antioxidant effects with half maximal inhibitory concentration (IC50) values indicating their efficacy in scavenging free radicals. The following table summarizes the antioxidant activities of related peptides:

Peptide SequenceTrolox Equivalent (mmol/g)IC50 (mg/mL)
Leu-Tyr6.07 ± 0.380.31 ± 0.02
Pro-Tyr7.28 ± 0.290.60 ± 0.03
Tyr-Gln11.18 ± 1.022.00 ± 0.13
Ala-Pro-Ser-Tyr5.93 ± 0.201.47 ± 0.08
Arg-Gly-Gly-Tyr9.04 ± 0.471.48 ± 0.11

These findings suggest that the peptide may act as a potent antioxidant, contributing to cellular protection against oxidative stress.

2. Enzyme Inhibition

Peptides with sequences similar to this compound have also been studied for their ability to inhibit angiotensin-converting enzyme (ACE). ACE inhibitors are crucial in managing hypertension and cardiovascular diseases.

A study identified several peptides with significant ACE inhibitory activity, with IC50 values ranging from low micromolar concentrations, indicating their potential as therapeutic agents in hypertension management:

Peptide SequenceIC50 (µM)
Leu-Tyr0.31
Leu-Val-Ser0.60
Tyr-Gln2.00
Ala-Pro-Ser-Tyr1.47
Arg-Gly-Gly-Tyr1.48

3. Antimicrobial Activity

Emerging research suggests that peptides like this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi.

In vitro studies have shown that certain peptide sequences can disrupt microbial membranes or interfere with metabolic processes in pathogens, leading to cell death or growth inhibition.

Case Studies

Case Study: Antioxidant Peptide Derived from Wheat Gluten
A study focused on the extraction of antioxidant peptides from wheat gluten demonstrated that enzymatic hydrolysis could yield peptides with significant radical scavenging activity and ACE inhibitory effects . The study utilized high-performance liquid chromatography (HPLC) to isolate active fractions, confirming the relationship between peptide structure and biological activity.

Case Study: Peptide Therapeutics in Hypertension
Another investigation explored the use of peptide-based therapeutics for hypertension management, highlighting the role of ACE inhibitory peptides derived from food sources . The findings indicated that dietary peptides could serve as functional ingredients in food products aimed at reducing blood pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Peptide Sequence/Name Length Key Features Function Source
Target Peptide 23 Pro-rich region (Ala-Pro-Leu-Ala-Pro), Arg-Asp-Ala-Gly-Ser terminus Hypothesized: Signaling, structural stabilization N/A
Cyclo-[Ser-Phe-Leu-Pro-Val-Asn-Leu] 7 Cyclic structure, Pro/Leu motifs, solvent-shielded Asn/Phe Conformational stability (NMR-confirmed)
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys... 14 SFLLR motif, Pro/Asn residues Thrombin receptor agonist (activates phospholipid signaling in mesangial cells)
Leu-Arg-Arg-Ala-Ser-Leu-Gly 7 Arg-rich, Ser phosphorylation site Substrate for cAMP-dependent protein kinase
Asn-Lys-Phe-Asp-Pro-Ser-Leu-Thr-Gln-Arg 10 Asp/Pro/Ser cluster, charged termini α2-Antiplasmin fragment (limited homology to protease inhibitors)
Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr... 20 Gly/Pro repeats, hydrophobic core Structural role (hypothesized from catalogued data)

Key Findings

Structural Motifs :

  • The target peptide’s Pro-rich region (residues 13–17: Ala-Pro-Leu-Ala-Pro) mirrors cyclic peptides like evoldine (), where Pro induces rigid turns and solvent shielding .
  • Arg-Asp-Ala-Gly-Ser terminus : Similar to thrombin receptor agonist SFLLRNPNDKYEPF (), where Arg and Asp residues mediate receptor binding and signaling .

Functional Implications: Signaling Potential: The C-terminal Ser in the target peptide aligns with kinase substrates (e.g., Leu-Arg-Arg-Ala-Ser-Leu-Gly in ), where Ser phosphorylation is critical .

Contradictions and Limitations: notes minimal homology between α2-antiplasmin and other inhibitors, suggesting functional predictions based solely on sequence similarity may be unreliable . While SFLLR peptides activate thrombin receptors, the target peptide lacks this motif, implying divergent receptor targets .

Table 2: Residue-Specific Roles

Residue Target Peptide Similar Peptides Functional Role
Proline 4 occurrences Cyclo-[Ser-Phe-Leu-Pro-Val-Asn-Leu] () Structural rigidity, solvent shielding
Arginine Position 18 SFLLRNPNDKYEPF (), Leu-Arg-Arg-Ala-Ser-Leu-Gly () Receptor binding, kinase substrate recognition
Serine C-terminal Leu-Arg-Arg-Ala-Ser-Leu-Gly () Phosphorylation site
Aspartic Acid Positions 4, 19 Asn-Lys-Phe-Asp-Pro-Ser-Leu-Thr-Gln-Arg () Ionic interactions, protease inhibition

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